molecular formula C11H15NO B14531981 (6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol CAS No. 62491-71-8

(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol

Cat. No.: B14531981
CAS No.: 62491-71-8
M. Wt: 177.24 g/mol
InChI Key: YUTAZCJVJHHQJM-UHFFFAOYSA-N
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Description

(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol is a chemical compound with a unique structure that includes a cyclohepta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with suitable amines, followed by reduction and functionalization to introduce the methanol group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the ring system can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol include other derivatives of cyclohepta[b]pyridine, such as:

  • (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl
  • (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Uniqueness

What sets this compound apart from similar compounds is its specific functionalization with a methanol group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62491-71-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-ylmethanol

InChI

InChI=1S/C11H15NO/c13-8-10-7-6-9-4-2-1-3-5-11(9)12-10/h6-7,13H,1-5,8H2

InChI Key

YUTAZCJVJHHQJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C=C2)CO

Origin of Product

United States

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